molecular formula C9H11ClO B023743 (S)-(-)-3-Chloro-1-phenyl-1-propanol CAS No. 100306-34-1

(S)-(-)-3-Chloro-1-phenyl-1-propanol

Cat. No. B023743
M. Wt: 170.63 g/mol
InChI Key: JZFUHAGLMZWKTF-VIFPVBQESA-N
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Description

Synthesis Analysis

Asymmetric synthesis of (S)-(-)-3-Chloro-1-phenyl-1-propanol has been achieved using Saccharomyces cerevisiae reductase, exhibiting high enantioselectivity. This process involves the reduction of 3-chloro-1-phenyl-1-propanone, with the yeast reductase YOL151W showing the highest activity and exclusively generating the (S)-alcohol with an enantiomeric excess value of 100% (Choi et al., 2010). Another approach using immobilized Acetobacter sp. CCTCC M209061 cells in a monophasic aqueous system also proved to be highly efficient and selective for the synthesis of optically pure (S)-3-chloro-1-phenyl-1-propanol (Huang, 2015).

Molecular Structure Analysis

The molecular structure of (S)-(-)-3-Chloro-1-phenyl-1-propanol and related compounds have been elucidated through crystallographic and spectroscopic analyses. For instance, the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono-2-propanone provides insights into the potential configurations and interactions within similar molecules, aiding in understanding the structural basis of their reactivity and properties (Abdel-Jalil et al., 2015).

Chemical Reactions and Properties

The reactivity of (S)-(-)-3-Chloro-1-phenyl-1-propanol towards various chemical transformations underscores its versatility as an intermediate. Studies have shown how its chemical structure influences its reactions, such as in the case of adsorption behavior and prediction of band profiles in chromatography, which are essential for purification and analysis (Cherra et al., 2000).

Physical Properties Analysis

Investigations into the physical properties of (S)-(-)-3-Chloro-1-phenyl-1-propanol, including its spectroscopic features, provide crucial information for its identification and quantification. For example, studies employing quantum computational methods to examine its FT-IR, FT-Raman, NMR, and UV spectra offer detailed insights into its structural and electronic characteristics, facilitating its application in the synthesis of pharmaceuticals (Xavier et al., 2015).

Chemical Properties Analysis

The enzymatic resolution of derivatives of 3-chloro-1,2-propanediol showcases the chemical properties of (S)-(-)-3-Chloro-1-phenyl-1-propanol, especially in terms of its enantioselective synthesis and application in generating optically active alcohol forms. This process exemplifies the compound's role in producing enantiomerically pure substances, vital for the pharmaceutical industry (Partali et al., 1993).

Scientific Research Applications

  • Synthesis of Antidepressant Drugs : This compound serves as a key building block in the synthesis of various antidepressant drugs, including fluoxetine, tomoxetine, and nisoxetine. Studies demonstrate its utility in producing these drugs through enzymatic resolution and chemical synthesis methods (Choi, Uhm, & Kim, 2011); (Tang et al., 2018); (Schneider & Goergens, 1992); (Clark et al., 1979).

  • Coal Flotation in Mining : It has been identified as a new collector for coal flotation in low-rank carbonaceous minerals, showing potential in the mining industry for coal recovery (Vilasó-Cadre et al., 2021).

  • Surface Chemistry Applications : In surface chemistry, 3-Chloro-1-phenyl-1-propanol shows the ability to covalently bind onto surfaces like Si(100)-21 through thermal dissociation, forming specific surface intermediates. This property is significant for material science and surface modification studies (Shao et al., 2010).

  • Fragrance Industry : This compound also finds use as a fragrance ingredient. However, it may cause skin irritation, sensitization, and in vitro skin absorption, indicating its relevance in dermatological studies (Bhatia et al., 2011).

  • Synthesis of Other Organic Compounds : Research has focused on synthesizing various organic compounds using 3-Chloro-1-phenyl-1-propanol, including oxirane compounds and enantiomers for pharmaceutical applications (SuamiTetsuo et al., 1956); (Yu-me, 2015).

  • Acetylcholinesterase Inhibition : Studies involving 1-chloro-3-phenoxy-2-propanone, a related compound, have shown it to be a competitive acetylcholinesterase inhibitor, important for neuroscience and pharmacology research (Dafforn et al., 1982).

  • Enantioselective Synthesis : The compound is used in the enantioselective synthesis of various pharmaceuticals, including antidepressants and β-blockers. This aspect is crucial for developing drugs with specific chiral properties (Shao et al., 2020); (Lund et al., 2016).

  • Chromatography Studies : Its adsorption behavior has been studied in chromatography, contributing to analytical chemistry, particularly in understanding the adsorption behavior of enantiomers (Asnin et al., 2006).

  • Kinetic Studies in Biotechnology : The mass transfer kinetics of its enantiomers have been studied, providing insights into the biotechnological production and separation processes (Cherra et al., 2000).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of the compound. They also include first aid measures and protective equipment to use .

Future Directions

This involves looking at current research trends related to the compound and predicting future research directions .

properties

IUPAC Name

(1S)-3-chloro-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFUHAGLMZWKTF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380701
Record name (1S)-3-Chloro-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-3-Chloro-1-phenyl-1-propanol

CAS RN

100306-34-1
Record name (-)-3-Chloro-1-phenyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100306-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-3-Chloro-1-phenylpropan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID30380701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-3-Chloro-1-phenyl-1-propanol
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Synthesis routes and methods

Procedure details

3-Chloropropiophenone (25.2 g) was dissolved in abs. ethanol (200 ml), NaBH4 (2.2 g) was slowly added and the mixture stirred overnight at R.T. The mixture was filtered and the filtrate evaporated to dryness. H2O was added and the solution extracted with ether, the ether phase dried (MgSO4) and evaporated. The resulting oil purified on silicagel CH2Cl2 as eluent giving 3-chloro-1-phenyl-1-propanol (compound 14), identified by 1H NMR.
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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